2-Isopropylpiperazine dihydrochloride
Description
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2-propan-2-ylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H |
InChI Key |
YSTRELSNCHRZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCCN1.Cl.Cl |
Origin of Product |
United States |
The Enduring Significance of Piperazine Scaffolds in Chemistry
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in the realms of organic and medicinal chemistry. chem960.combldpharm.com Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. The piperazine core can be readily modified at its nitrogen positions, allowing for the introduction of diverse functional groups and the construction of large, complex molecules. chem960.com This adaptability has made the piperazine moiety a key component in a vast array of compounds with significant biological activities. nih.govnih.gov
Piperazine derivatives have been investigated for a wide range of applications due to their ability to interact with various biological targets. chem960.combldpharm.com The flexible nature of the piperazine ring allows it to adopt different conformations, enabling it to bind effectively to the active sites of enzymes and receptors. chem960.com This has led to the incorporation of the piperazine scaffold into numerous classes of therapeutic agents. chem960.com The synthetic accessibility and the profound impact of the piperazine nucleus on the pharmacological profile of a molecule underscore its continued importance in modern drug discovery and materials science. nih.gov
A Profile of 2 Isopropylpiperazine Dihydrochloride in Research
2-Isopropylpiperazine (B1296634) Dihydrochloride (B599025) is a derivative of piperazine (B1678402) that has emerged as a useful building block in chemical synthesis. As a research compound, its value lies in its specific structural features and its utility as an intermediate for creating more elaborate molecules. The presence of the isopropyl group at the 2-position of the piperazine ring introduces chirality, making it a valuable precursor for the synthesis of enantiomerically pure compounds.
The dihydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for a variety of laboratory applications. Researchers utilize 2-Isopropylpiperazine Dihydrochloride as a starting material or an intermediate in multi-step synthetic sequences. Its availability in different isomeric forms allows for precise control over the stereochemistry of the final products.
Table 1: Chemical Properties of 2-Isopropylpiperazine and its Dihydrochloride Salt
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₈Cl₂N₂ |
| Synonyms | (S)-2-Isopropylpiperazine dihydrochloride, (R)-2-Isopropylpiperazine dihydrochloride |
| Isomeric Forms | (S)-2-Isopropylpiperazine, (R)-2-Isopropylpiperazine |
This table presents key chemical data for this compound and its related forms.
Detailed Research Applications
The primary application of this compound in a research context is as a versatile chemical intermediate. The piperazine core provides two nitrogen atoms that can be functionalized, while the isopropyl group offers steric bulk and a specific stereochemical orientation. This combination is particularly useful in the construction of ligands for metal complexes and in the synthesis of analogues of known bioactive compounds. For instance, chiral piperazine derivatives are sought after for their potential to create compounds that can selectively interact with biological systems.
While specific, high-yield synthetic procedures starting from this compound are often proprietary or part of larger, unpublished research projects, the general strategy involves the selective N-alkylation or N-acylation of the piperazine ring. This allows for the attachment of various pharmacophores or functional moieties, leading to the generation of libraries of novel compounds for screening and further investigation. The use of chiral building blocks like the enantiomers of 2-isopropylpiperazine is a key strategy in modern synthetic chemistry for accessing complex molecular architectures.
Scope and Academic Focus of This Outline
Established Synthetic Routes for 2-Isopropylpiperazine Dihydrochloride and its Precursors
The formation of the 2-isopropylpiperazine core can be approached by building the ring from acyclic fragments or by modifying an existing piperazine (B1678402) structure.
Modern synthetic chemistry provides efficient pathways to construct substituted piperazines from readily available, non-cyclic starting materials. A prominent strategy involves starting with α-amino acids, which can impart chirality to the final product. A one-pot procedure has been developed for creating enantiomerically pure 3-substituted piperazines from N-protected amino acids, which could be adapted for a 2-substituted product like 2-isopropylpiperazine by starting with an amino acid such as valine. rsc.org This methodology involves a sequence of reactions including an Ugi four-component reaction, deprotection, intramolecular cyclization, and a final reduction. rsc.org
Another classic and widely used method builds the piperazine ring from components like bis(2-chloroethyl)amine (B1207034). mdpi.com This precursor contains the C-N-C-C-N backbone, which cyclizes upon reaction with a suitable amine. To introduce the isopropyl group at the C2 position, a more elaborate precursor would be required.
A more direct approach involves the reaction of a diamine with a dielectrophile. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and an appropriate aldehyde (such as isobutyraldehyde) presents a modern method for forming the piperazine ring under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed cyclization reactions can couple a propargyl unit with a diamine component to yield highly substituted piperazines. organic-chemistry.org
A summary of potential precursor-based strategies is presented below.
| Strategy | Precursors | Key Transformation | Reference |
| Amino Acid-Based | N-protected Valine, isocyanoacetate, aldehyde, amine | Ugi reaction, cyclization, reduction | rsc.org |
| Dihalide Cyclization | N-protected bis(2-chloroethyl)amine derivative | Intramolecular cyclization | mdpi.com |
| Photoredox Catalysis | Glycine-based diamine, Isobutyraldehyde | Decarboxylative annulation | organic-chemistry.org |
This table is interactive. Click on headers to sort.
Reductive amination is a cornerstone of amine synthesis and is highly applicable to the formation of the piperazine ring, a diamine structure. nih.govjgtps.com The process typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of a piperazine, a double reductive amination (DRA) on a dicarbonyl compound with a diamine is a straightforward approach. rsc.org
To synthesize 2-isopropylpiperazine, one could envision a pathway starting with ethylenediamine (B42938) and an isopropyl-substituted dicarbonyl compound, such as isopropyl glyoxal. The reaction would proceed through the formation of a dihydropyrazine (B8608421) intermediate, which is then reduced to the piperazine ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or, for one-pot procedures where the reducing agent must not react with the starting carbonyl, sodium cyanoborohydride (NaBH₃CN). nih.gov
Alternatively, intramolecular reductive amination can be employed. A substrate containing both an amine and a carbonyl group (or a precursor like a nitrile or oxime) separated by an appropriate linker can be induced to cyclize and reduce in a single step. A modular synthesis for 2,6-disubstituted piperazines utilizes an intramolecular hydroamination as the key step, a strategy that could be adapted for a 2-monosubstituted product. organic-chemistry.org
When the target molecule, such as (S)-2-isopropylpiperazine, is chiral, controlling the stereochemistry is paramount. The most effective method to achieve this is to use a chiral starting material and ensure the reaction sequence proceeds without racemization.
Starting from optically active and commercially available amino acids is a well-established strategy. For example, syntheses of enantiomerically pure 3-substituted piperazines have been developed from N-protected α-amino acids, where the inherent chirality of the amino acid is transferred directly to the final piperazine product. rsc.org A similar approach using (S)-valine as a precursor would be expected to yield (S)-2-isopropylpiperazine.
Likewise, syntheses commencing with a pre-formed chiral building block, such as (2S)-piperazine-2-carboxylic acid dihydrochloride, have been reported to produce other chiral 2-substituted piperazines. researchgate.net In these cases, the synthetic transformations are designed to occur at other positions on the ring or on the carboxylate group, preserving the stereocenter at C2. researchgate.net Research on related chiral heterocycles has shown that reductive amination processes can be performed without causing racemization at adjacent chiral centers, which is critical for maintaining enantiopurity.
Protective Group Strategies in Piperazine Chemistry
The two nitrogen atoms of the piperazine ring have similar nucleophilicity, which can lead to a lack of selectivity and the formation of undesired byproducts (e.g., disubstitution) during synthetic modifications. To overcome this, chemists employ protecting groups to temporarily block one nitrogen atom, allowing for selective reaction at the other. mdpi.com The tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are among the most common nitrogen protecting groups used in this context.
N-Boc Protection and Subsequent Deprotection Methodologies
The N-Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. total-synthesis.com The mono-protected 1-Boc-2-isopropylpiperazine is a known compound, serving as a key intermediate for further functionalization. nih.gov
Protection: The standard method for introducing the Boc group is by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comgoogle.com By carefully controlling the stoichiometry, it is possible to achieve selective mono-protection. A patent describes a synthetic method for N-Boc piperazine starting from diethanolamine, which undergoes chlorination, protection with Boc anhydride, and finally aminolysis-cyclization to form the N-Boc piperazine ring. google.com Another powerful application is the functionalization of the carbon skeleton of N-Boc piperazine via lithiation at the carbon adjacent to the protected nitrogen, followed by reaction with an electrophile. researchgate.net
Deprotection: The removal of the Boc group is typically accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com A specific laboratory procedure for the deprotection of N-Boc piperazine derivatives involves treatment with 6N HCl. jgtps.com This acid-catalyzed deprotection proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and carbamic acid, which decarboxylates to the free amine. total-synthesis.com While effective, a key challenge can be the poor selectivity relative to other acid-sensitive groups. acs.org To address this, alternative methods have been developed, such as thermal deprotection, which can offer a higher degree of selectivity. acs.org
| Method | Reagents/Conditions | Key Features | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), optional base | Standard, high-yielding method | total-synthesis.com |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or HCl in a suitable solvent | Most common method, fast and effective | jgtps.comtotal-synthesis.com |
| Deprotection (Thermal) | Heating in a solvent like methanol (B129727) or trifluoroethanol | Alternative to acid, can be more selective | acs.org |
This table is interactive. Click on headers to sort.
N-CBZ Protection and Selective Deprotection Techniques
The carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection strategy. It is orthogonal to the Boc group, meaning one can be removed selectively in the presence of the other. total-synthesis.com
Protection: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. For piperazine, this allows for the synthesis of mono- or di-protected derivatives.
Deprotection: The classic method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon, Pd/C, catalyst). total-synthesis.com This method is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. A more user-friendly variation of this method uses sodium borohydride (NaBH₄) with catalytic Pd-C in methanol to generate hydrogen in situ, avoiding the need for a pressurized hydrogen gas cylinder. researchgate.net This protocol has been shown to be very rapid for N-Cbz aliphatic amines. researchgate.net
Other deprotection methods have been developed for substrates that are incompatible with hydrogenation. These include using strong Lewis acids like aluminum chloride (AlCl₃) in a fluorinated solvent or using low-carbon alcohols like methanol or ethanol, which is particularly effective for certain N-Cbz protected heterocycles. researchgate.netorganic-chemistry.org Selective deprotection can be challenging but has been achieved by using a stoichiometric amount of base, such as NaOH, under controlled conditions. nih.gov
| Method | Reagents/Conditions | Key Features | Reference |
| Protection | Benzyl chloroformate (Cbz-Cl), base | Standard protection method | organic-chemistry.org |
| Deprotection (Hydrogenolysis) | H₂, Pd/C catalyst | Classic, clean method | total-synthesis.com |
| Deprotection (Transfer Hydrogenolysis) | NaBH₄, Pd/C catalyst in Methanol | Avoids H₂ gas, rapid for aliphatic amines | researchgate.net |
| Deprotection (Acidic) | AlCl₃ in hexafluoroisopropanol (HFIP) | Tolerates reducible groups | organic-chemistry.org |
| Deprotection (Alcoholysis) | Methanol or Ethanol, room temp | Mild, effective for certain heterocycles | researchgate.net |
This table is interactive. Click on headers to sort.
Advanced Chemical Transformations Involving the Piperazine Core
Modern synthetic strategies have moved beyond simple N-functionalization to include sophisticated methods for substitution, coupling, and stereocontrolled modifications of the piperazine ring. These advanced transformations enable the creation of structurally diverse and functionally complex molecules.
Substitution reactions are fundamental to modifying the piperazine core, primarily occurring at the nitrogen atoms (N-substitution) or, more recently, directly on the carbon skeleton (C-H functionalization).
N-Alkylation and N-Arylation: The secondary amine(s) of a piperazine derivative are nucleophilic and readily undergo substitution reactions. N-alkylation can be achieved using alkyl halides, often in the presence of a base to neutralize the resulting acid. However, direct alkylation can lead to mixtures of mono- and di-alkylated products, as well as quaternary salts google.com. To achieve mono-alkylation, one nitrogen can be temporarily protected with a group like acetyl, which can be removed via hydrolysis after alkylating the other nitrogen researchgate.net. A novel co-production process for piperazine and its N-monoalkyl derivatives has been developed using alcohols as both solvent and alkylating reagent over a Cu–Cr–La/γ-Al2O3 catalyst researchgate.net. N-arylation, the formation of a C-N bond with an aryl group, is typically accomplished through transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed methods have shown good selectivity for the mono-arylation of piperazine with aryl chlorides researchgate.net. Similarly, copper-catalyzed systems, such as those using CuO hollow nanospheres, are effective for the N-arylation of various nitrogen-containing heterocycles with aryl halides mdpi.com.
N-Acylation: The reaction of piperazine derivatives with acylating agents like acyl chlorides or anhydrides yields N-acylpiperazines. These reactions are generally high-yielding and serve to introduce amide functionalities, which are common in pharmacologically active molecules nih.gov. N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation of the newly formed amide bond, a factor that is crucial for understanding their biological activity nih.gov. The synthesis of various N-acyl piperazine derivatives has been explored for applications such as urease inhibitors frontiersin.org.
C-H Functionalization: Direct functionalization of the carbon atoms of the piperazine ring is a more recent and challenging area. Such methods provide access to C-substituted piperazines, which have been historically underrepresented in drug discovery mdpi.com. Strategies include direct C-H lithiation of N-Boc protected piperazines, which can be performed asymmetrically to create chiral centers mdpi.comacs.orgyork.ac.uk. Other modern approaches utilize photoredox catalysis to generate α-amino radicals from N-carbamate protected piperazines, which can then be coupled with various partners mdpi.com.
Transition metal-catalyzed coupling reactions are powerful tools for constructing complex molecules based on the piperazine framework.
Palladium- and nickel-catalyzed cross-coupling reactions are widely used for the N-arylation of piperazines. The Buchwald-Hartwig amination, for example, allows for the coupling of piperazine derivatives with aryl halides or triflates. Nickel-based catalyst systems, such as Ni(0) with a 2,2′-bipyridine ligand, have proven effective for the selective mono- or diarylation of piperazine using aryl chlorides researchgate.net. These methods are crucial for synthesizing unsymmetrical 1,4-diarylpiperazines researchgate.net.
In the context of peptide synthesis, the piperazine structural motif is relevant primarily through the formation of 2,5-diketopiperazines (DKPs). DKPs are cyclic dipeptides that can form as a significant side product during solid-phase peptide synthesis (SPPS), particularly when proline is the penultimate amino acid nih.gov. This occurs via intramolecular cyclization of the dipeptide, leading to cleavage from the solid support and truncation of the desired peptide. While often an undesired side reaction, DKPs themselves are an important class of molecules in medicinal chemistry, and their synthesis can be targeted. For instance, the diastereoselective synthesis of complex pyrrolopiperazine-2,6-diones has been achieved through one-pot Ugi/nucleophilic substitution/N-acylation sequences nih.gov.
The table below summarizes selected N-arylation reactions involving piperazine derivatives.
| Catalyst System | Heterocycle | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Ref |
| Ni(0) / 2,2'-bipyridine | Piperazine | Chlorobenzene | NaOtBu | Toluene | 110 | 95 (mono-aryl) | researchgate.net |
| CuO/AB | Pyrrole | Iodobenzene | KOtBu | Toluene | 180 | 92 | mdpi.com |
| Pd₂(dba)₃ / XPhos | Piperazine | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 98 |
Data based on representative examples from cited literature; conditions may vary for different substrates.
The nitrogen and carbon atoms of the piperazine ring are susceptible to oxidation, leading to a variety of products including N-oxides, dehydrogenated species, and ring-opened fragments. The specific outcome depends on the oxidant and reaction conditions.
N-Oxide Formation: The tertiary amine nitrogens in substituted piperazines can be oxidized to form N-oxides. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) rsc.orggoogle.com and bromamine-T (BAT) scirp.orgresearchgate.net. The oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) with BAT follows first-order kinetics with respect to both the oxidant and the piperazine scirp.orgresearchgate.net. Piperazine N-oxides are of significant interest as they can act as prodrugs; they are often inactive in vitro but are converted back to the active tertiary amine parent compound upon oral administration google.comgoogle.com.
Dehydrogenation and C-Oxidation: Oxidation can also occur on the carbon skeleton. Oxidation of piperazine derivatives with mercury-EDTA can lead to piperazine-2,3-diones via reactive cyclic enediamine intermediates nih.gov. Similarly, certain N-blocked piperazine-2,5-diones can be dehydrogenated using sulfur in dimethylformamide or acetoxylated with lead tetra-acetate rsc.org. In the context of atmospheric chemistry, the OH radical-initiated oxidation of piperazine proceeds via both N-H and C-H abstraction, leading to products such as 1,2,3,6-tetrahydropyrazine and various ring-opened compounds nih.govacs.org. Iron catalysts have been used for the remote oxidation of aliphatic C-H bonds in nitrogen-containing molecules, a reaction promoted by protecting the nitrogen as an imide or by using a strong acid to form the ammonium (B1175870) salt, thereby deactivating the nitrogen towards oxidation nih.gov.
The table below summarizes findings from a kinetic study on the oxidation of various piperazines.
| Substrate | Oxidant | Medium | Key Findings | Ref |
| Piperazine | Bromamine-T | Acidic Buffer (pH 4) | 1:1 stoichiometry, forms N-oxide. Rate is first-order in [BAT] and [Piperazine]. | scirp.orgresearchgate.net |
| 1-Methylpiperazine | Bromamine-T | Acidic Buffer (pH 4) | Rate increases with electron-donating groups on nitrogen. | scirp.orgresearchgate.net |
| 1-Ethylpiperazine | Bromamine-T | Acidic Buffer (pH 4) | Follows the same mechanism as piperazine oxidation. | scirp.orgresearchgate.net |
| Piperazine | OH Radical | Gas Phase | Proceeds via both C-H and N-H abstraction. Major product is 1,2,3,6-tetrahydropyrazine. | nih.gov |
| Piperazine-2,5-diones | Lead Tetra-acetate | N/A | Affords acetoxylated products. | rsc.org |
Creating specific stereoisomers of substituted piperazines like 2-isopropylpiperazine is crucial, as biological activity is often highly dependent on stereochemistry.
Diastereoselective synthesis aims to control the formation of multiple stereocenters relative to each other. One common approach is a diastereoselective cyclization reaction. For example, the synthesis of pyrrolopiperazine-2,6-diones has been achieved with complete diastereoselectivity through a one-pot multicomponent reaction sequence, which generates a new stereocenter at the bridgehead carbon nih.gov. Another strategy involves the diastereoselective reduction of a prochiral group guided by an existing stereocenter within the molecule.
Stereoselective synthesis focuses on producing a single enantiomer. This can be achieved by asymmetric lithiation of N-Boc piperazines using a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate. This C-H functionalization method directly creates a new, enantiomerically enriched stereocenter on the piperazine ring acs.orgyork.ac.uk. The success of this method can be unexpectedly influenced by the choice of electrophile and the nature of the substituent on the distal nitrogen atom acs.org.
Asymmetric synthesis is the cornerstone of producing enantiomerically pure compounds. Two primary strategies are the use of chiral auxiliaries and the chiral pool approach.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. In the context of piperazine synthesis, a chiral ligand such as (−)-sparteine can be considered a catalytic chiral auxiliary in asymmetric deprotonation reactions acs.orgyork.ac.uk. This ligand complexes with s-BuLi to form a chiral base, which then selectively removes one of two prochiral protons on the piperazine ring, leading to a configurationally stable lithiated intermediate that can be trapped by an electrophile.
The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids or sugars) as starting materials. For instance, enantiopure vicinal diaminoalcohols, derived from amino acids, can be used as building blocks for the asymmetric synthesis of disubstituted piperazines and trisubstituted piperazinones rsc.org. Similarly, the regioselective ring-opening of chiral aziridines derived from natural amino acids by amino acid methyl esters provides a pathway to cis-2,5-disubstituted homochiral piperazines rsc.org.
Photocatalytic methods have recently emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. These methods often involve the generation of radical intermediates.
Metallaphotoredox catalysis combines photoredox catalysis with transition metal catalysis, merging the reaction modes of both fields to achieve unique reactivity mdpi.com. For piperazine synthesis, iridium-based photoredox catalysts have been used in a "CarboxyLic Amine Protocol" (CLAP). This method involves the decarboxylative cyclization between an aldehyde and a diamine derived from an amino acid to access diverse C2-substituted piperazines mdpi.com. The reaction proceeds through an iridium-catalyzed generation of an α-aminyl radical, which then cyclizes with an intermediate imine mdpi.com.
Organic photocatalysts, such as substituted acridinium (B8443388) salts, can also be used for the C-H alkylation of carbamate-protected piperazines. This approach generates α-carbamyl radicals that couple with α,β-unsaturated carbonyl compounds mdpi.com. Furthermore, silicon-based reagents have been developed for the photocatalytic synthesis of N-unprotected piperazines from aldehydes and ketones, known as the Silicon Amine Protocol (SLAP) mdpi.com. These modern methods offer powerful and sustainable routes for the functionalization of the piperazine core, including the potential for enantioselective transformations to access chiral products like 2-isopropylpiperazine.
Stereoselective and Diastereoselective Synthesis Methods
Annulation and Cyclization Strategies for Polysubstituted Piperazines
The synthesis of polysubstituted piperazines, such as those with an isopropyl group at the C-2 position, relies on sophisticated annulation and cyclization strategies. These methods are designed to construct the six-membered heterocyclic ring with high control over regioselectivity and stereoselectivity. A variety of catalytic and non-catalytic methods have been developed to access these important structural motifs.
One prominent strategy involves the intramolecular hydroamination of substrates prepared from amino acids. This method provides a modular route to 2,6-disubstituted piperazines with high diastereoselectivity. organic-chemistry.org Another powerful approach is the palladium-catalyzed cyclization. This can involve the coupling of a diamine with a propargyl unit, which forms the piperazine ring with excellent regio- and stereochemical control. organic-chemistry.org Similarly, Wacker-type aerobic oxidative cyclization, enabled by a base-free Pd(DMSO)₂(TFA)₂ catalyst, is effective for creating six-membered nitrogen heterocycles from suitable alkene precursors. organic-chemistry.org
Visible-light-promoted reactions have also emerged as a mild and efficient method. For instance, a decarboxylative annulation between a glycine-based diamine and various aldehydes, including those that could lead to an isopropyl substituent, can be catalyzed by iridium-based complexes to yield 2-substituted piperazines. organic-chemistry.org Reductive amination is another cornerstone technique, often used iteratively to build up the desired substitution pattern on the piperazine core. nih.gov For simpler monosubstituted piperazines, one-pot procedures starting from a protonated piperazine species and using heterogeneous catalysts have been developed to avoid complex protection-deprotection sequences. mdpi.com
These diverse strategies allow chemists to tailor the synthesis to the specific substitution pattern required, accommodating a range of functional groups.
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Applicability |
|---|---|---|---|
| Intramolecular Hydroamination | Highly diastereoselective, modular | Base or metal catalyst | 2,6-disubstituted piperazines |
| Palladium-Catalyzed Cyclization | High regio- and stereocontrol | Pd catalysts | Highly substituted piperazines |
| Wacker-Type Aerobic Cyclization | Uses O₂ as terminal oxidant | Pd(DMSO)₂(TFA)₂ | Substituted piperidines and piperazines |
| Visible-Light Photoredox Catalysis | Mild reaction conditions | [Ir(ppy)₂(dtbpy)]PF₆ | 2-Aryl, 2-heteroaryl, and 2-alkyl piperazines |
| Reductive Amination | Iterative elongation possible | NaBH(OAc)₃ | N-substituted and C-substituted piperazines |
Process Optimization in this compound Synthesis
Optimizing the synthesis of a specific target like this compound involves careful selection of reaction pathways, purification methods, and analytical controls to maximize yield, purity, and efficiency. While a direct process optimization study for this specific molecule is not detailed in the available literature, principles can be drawn from the synthesis of related compounds, such as 2,3-dichlorophenylpiperazine. researchgate.net
A typical process involves reacting a substituted precursor with piperazine or a piperazine equivalent under catalyzed conditions. researchgate.net Optimization focuses on several key areas:
Catalyst and Ligand System: For cross-coupling reactions to form arylpiperazines, the choice of catalyst (e.g., CuI) and ligand (e.g., proline) is critical for achieving a viable yield. researchgate.net
Reaction Conditions: Temperature, solvent (e.g., dimethyl sulfoxide), and base (e.g., K₂CO₃) must be fine-tuned to balance reaction rate with the suppression of side products. researchgate.net
Workup and Purification: The process of isolating the free base form of the piperazine is crucial. This often involves liquid-liquid extraction followed by chromatography. researchgate.net The final step is the formation and purification of the dihydrochloride salt. This is commonly achieved by treating a solution of the purified base (e.g., in methanol or isopropanol) with hydrogen chloride gas, followed by recrystallization to achieve the desired purity. researchgate.net The choice of recrystallization solvents is a key optimization parameter. researchgate.net
Application of In-Line Reaction Monitoring Techniques (e.g., NMR, IR Spectroscopy)
To achieve robust process control and optimization, in-line and at-line analytical techniques are indispensable. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for monitoring piperazine synthesis in near real-time.
NMR Spectroscopy has been extensively used to study the conformational dynamics of piperazine derivatives. nih.govrsc.orgnih.gov Temperature-dependent ¹H NMR experiments allow for the determination of energy barriers for ring interconversion and rotation around amide bonds, which can influence reactivity and final product characteristics. rsc.orgnih.gov For instance, the observation of signal coalescence at specific temperatures provides quantitative data on the kinetics of these conformational changes. nih.gov Furthermore, ¹³C-NMR can be used quantitatively to monitor the concentration of different chemical species in a reaction mixture, such as the formation of carbamates and bicarbonate in CO₂ capture systems using piperazine blends. researchgate.net This demonstrates the potential for NMR to track reactant consumption and product formation directly in the reaction vessel.
IR Spectroscopy , specifically Fourier Transform Infrared (FT-IR) spectroscopy, provides complementary information. It is used to identify functional groups and can track the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. dergipark.org.tr The characteristic N-H and C-H stretching vibrations in piperazine derivatives can be observed in both IR and Raman spectra. dergipark.org.tr
Mass Spectrometry (MS) offers another rapid monitoring tool. Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with MS can analyze reaction mixtures directly without sample workup, providing mass information on starting materials, intermediates, and products in under a minute. waters.com This is particularly useful for reactions like reductive aminations, which are common in piperazine synthesis. waters.com
The integration of these techniques into the manufacturing process allows for a deep understanding of the reaction, enabling precise control over critical process parameters and ensuring the consistent quality of the final this compound product.
| Monitoring Technique | Type of Information Provided | Application in Piperazine Synthesis |
|---|---|---|
| NMR Spectroscopy | Quantitative species concentration, conformational dynamics, reaction kinetics. nih.govresearchgate.net | Monitoring product formation, studying conformer ratios, determining activation energies. rsc.orgnih.gov |
| IR Spectroscopy | Functional group identification, reaction progress. dergipark.org.tr | Tracking disappearance of reactants and appearance of product functional groups. dergipark.org.tr |
| Mass Spectrometry (ASAP-MS) | Rapid identification of components (reactants, intermediates, products) by mass. waters.com | Real-time monitoring of reaction progress, especially for methods like reductive amination. waters.com |
Construction of Complex Organic Molecules
The bifunctional nature of the piperazine ring, combined with the steric and electronic influence of the isopropyl group, makes 2-isopropylpiperazine a significant building block for the assembly of complex organic structures. Its two nitrogen atoms provide sites for differential functionalization, allowing for the controlled, stepwise construction of larger molecules.
Synthesis of Pharmaceutical Intermediates and Agrochemicals
The piperazine moiety is a frequently occurring heterocycle in a vast number of biologically active compounds, including many approved pharmaceuticals. mdpi.com Its presence can significantly influence a molecule's physicochemical properties, such as basicity and solubility, which are critical for optimizing pharmacokinetic profiles. acs.org Enantiomerically pure piperazine derivatives are particularly sought after as intermediates for the preparation of pharmaceutically active compounds where specific stereochemistry is crucial for efficacy and safety. researchgate.net
The synthesis of complex drug molecules often involves a multi-step process where key fragments are prepared separately and then combined. Substituted piperazines, like the 2-isopropyl derivative, are ideal for such convergent syntheses. For instance, in the creation of kinase inhibitors or receptor modulators, a piperazine unit often acts as a central linker, connecting different pharmacophoric groups. mdpi.com The synthesis of these drugs frequently involves coupling reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution, where the piperazine nitrogen atoms act as nucleophiles. mdpi.com The 2-isopropyl group can play a role in modulating the reactivity of the adjacent nitrogen atom and influencing the final conformation of the target molecule.
While specific public-domain examples detailing the use of this compound in market-approved agrochemicals are less common, the structural motifs prevalent in pharmaceuticals are often mirrored in agrochemical design. The piperazine core is known to be present in molecules with fungicidal and insecticidal activities. rsc.org The principles of using this building block to link different active fragments and to fine-tune properties are directly transferable to the agrochemical field.
Table 1: Representative Pharmaceutical Intermediates Derived from Piperazine Scaffolds This table illustrates the general role of the piperazine core as a key intermediate. Specific examples for the 2-isopropyl derivative follow similar synthetic logic.
| Intermediate Type | Synthetic Reaction Example | Target Drug Class (Example) | Reference |
|---|---|---|---|
| N-Aryl-N'-Boc-piperazine | Buchwald-Hartwig Amination | Kinase Inhibitors (e.g., Avapritinib) | mdpi.com |
| N-Alkyl-N'-Aryl-piperazine | Reductive Amination | Antipsychotics (e.g., Cariprazine) | mdpi.com |
| Piperazine-amide | Amide Coupling | Narcotic Analgesics (e.g., Remifentanil precursors) | nih.gov |
Integration into Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse, yet structurally related, molecules. acs.org These collections, or "libraries," of compounds are then screened for biological activity. The piperazine scaffold is an excellent core structure for building such libraries. acs.org
Using a "mix-and-split" or parallel synthesis approach, the two nitrogen atoms of 2-isopropylpiperazine can be reacted with a wide variety of building blocks, such as carboxylic acids (to form amides), aldehydes/ketones (via reductive amination), or alkyl halides. acs.org By systematically using a diverse set of reactants at each nitrogen, a vast library of unique compounds can be generated from the single 2-isopropylpiperazine starting material. The presence of the chiral isopropyl group adds another layer of complexity and diversity, creating libraries of diastereomers that can be screened for stereospecific biological interactions. rsc.org The ability to create large, encoded libraries where each compound is identifiable allows for efficient screening and the rapid identification of structure-activity relationships. nih.govbiointerfaceresearch.com
Role in Chiral Auxiliary and Ligand Development
The defined stereochemistry of (R)- and (S)-2-isopropylpiperazine makes it a valuable tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.
Contribution to Enantioselective Synthesis of Chiral Compounds
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
Derivatives of chiral 2-isopropylpiperazine have been effectively employed as chiral auxiliaries. For example, a diketopiperazine derived from (S)-3-isopropylpiperazine, specifically (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been used to control the diastereoselectivity of enolate alkylation for the synthesis of enantiomerically pure α-amino acids. In this system, the fixed conformation of the piperazine ring, influenced by the isopropyl group, shields one face of the enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face. This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov The development of catalytic enantioselective methods to produce substituted piperazines and piperazin-2-ones further underscores the importance of these chiral heterocycles as both products and precursors in modern organic synthesis. rsc.orgrsc.org
Design and Application in Coordination Chemistry as Ligands
The two nitrogen atoms of the piperazine ring are Lewis bases, capable of donating their lone pairs of electrons to coordinate with metal ions, forming metal complexes. This makes piperazine and its derivatives, including 2-isopropylpiperazine, effective ligands in coordination chemistry. The ability to substitute both the ring carbons and the nitrogen atoms allows for the creation of a wide variety of ligands with tailored electronic and steric properties. rsc.org
Piperazine-based ligands can be designed to bind to a single metal center (monometallic) or to bridge two or more metal ions (bimetallic or polymetallic). The resulting coordination complexes have diverse applications, including:
Catalysis: Metal complexes containing piperazine-derived ligands can function as catalysts for various organic transformations. rsc.org
Metal-Organic Frameworks (MOFs): The rigid structure and defined coordination vectors of piperazine-based ligands make them suitable building blocks for the construction of porous MOFs, which have applications in gas storage and separation.
Biomimetic Chemistry: Researchers design piperazine-based metal complexes to mimic the active sites of metalloenzymes, helping to understand biological processes. mdpi.com
The 2-isopropyl group on the piperazine ring would influence the coordination geometry and stability of the resulting metal complex due to its steric bulk. This can be exploited to fine-tune the reactivity and selectivity of a metal-based catalyst or the structural properties of a material. For instance, tetradentate ligands based on a piperazine core have been used to create copper(II) complexes studied for their ability to cleave DNA. mdpi.com
Table 2: Applications of Piperazine-Based Ligands in Coordination Chemistry
| Application Area | Example of Metal Complex Type | Function of Piperazine Ligand | Reference |
|---|---|---|---|
| Homogeneous Catalysis | Palladium(0) complexes | Controls catalytic activity and selectivity in cross-coupling reactions. | rsc.org |
| Materials Science | Zinc or Cobalt-based MOFs | Acts as a rigid organic linker to form a porous framework. | |
| Bioinorganic Chemistry | Copper(II) or Zinc(II) complexes | Mimics biological coordination environments; tunes redox potential. | mdpi.com |
Scaffold Design in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The piperazine ring is widely considered to be a privileged scaffold. acs.orgrsc.org Its frequent appearance in successful drugs across various therapeutic areas is a testament to its utility in drug design. mdpi.comacs.org
The advantages of using the piperazine scaffold include:
Structural Rigidity: The chair-like conformation of the piperazine ring provides a rigid and predictable three-dimensional structure, which helps to orient appended functional groups in a well-defined space for optimal interaction with a biological target. rsc.org
Synthetic Tractability: The two nitrogen atoms offer convenient handles for chemical modification, allowing medicinal chemists to systematically explore the chemical space around the scaffold to optimize potency and selectivity. mdpi.com
2-Isopropylpiperazine serves as an excellent starting point for scaffold-based drug design. The isopropyl group provides a non-polar, space-filling substituent that can probe hydrophobic pockets within a protein's binding site. Its defined stereochemistry allows for the exploration of stereospecific interactions, which can be critical for achieving selectivity and reducing off-target effects. By using the piperazine core as a central anchor, medicinal chemists can build out different substituents from the two nitrogen atoms to interact with various regions of a target receptor or enzyme, leading to the discovery of novel therapeutic agents.
Development of Enzyme Inhibitors through Structural Modification
The piperazine scaffold is frequently employed in the design of enzyme inhibitors due to its ability to engage in key interactions within enzyme active sites. researchgate.net While specific studies focusing exclusively on this compound as a starting point for enzyme inhibitors are not extensively documented in publicly available literature, the principles of using substituted piperazines are well-established. For instance, piperazine sulfonamide analogs have been synthesized and evaluated as α-amylase inhibitors, demonstrating that the piperazine ring can serve as a core scaffold for generating compounds with significant inhibitory activity. researchgate.net The general strategy involves the derivatization of the piperazine nitrogens to introduce moieties that can interact with specific residues in the target enzyme's active site, leading to competitive or non-competitive inhibition.
Exploration of Receptor Ligands and Modulators
The piperazine moiety is a well-known pharmacophore for a variety of receptors in the central nervous system (CNS) and other tissues. nih.govnih.gov Research into 2-piperazine-alpha-isopropyl benzylamine (B48309) derivatives as melanocortin-4 receptor (MC4R) antagonists highlights the utility of the isopropyl-substituted piperazine-like structures in generating receptor-selective ligands. In one study, the attachment of amino acids to benzylamines containing a piperazine ring led to compounds with high binding affinity and selectivity for the MC4R. nih.gov This suggests that the 2-isopropylpiperazine scaffold can be similarly utilized to develop ligands for various G-protein coupled receptors (GPCRs) and other receptor families. The stereochemistry of the 2-isopropyl group can also play a crucial role in determining the enantioselectivity of receptor binding. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| Compound 5 | hH3R | 7.70 nM | nih.gov |
| Compound 11 | σ1R | 4.41 nM | nih.gov |
| Compound 13 | σ1R | 51.8 nM | nih.gov |
| Compound 16 | σ1R | 37.8 nM | nih.gov |
This table presents binding affinities of select piperazine derivatives for histamine (B1213489) H3 and sigma-1 receptors, illustrating the potential of the piperazine scaffold in receptor ligand design. Note that these are not direct derivatives of this compound but demonstrate the principle.
Bioactive Molecule Design and Structure-Activity Relationship (SAR) Studies
The design of bioactive molecules often relies on understanding the structure-activity relationships (SAR) of a particular chemical scaffold. mdpi.com The 2-isopropylpiperazine core allows for systematic modifications to probe these relationships. Key aspects that can be varied include the nature of substituents on the piperazine nitrogens and the stereochemistry at the C-2 position. For example, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the piperazine ring was found to be crucial for whole-cell activity against Mycobacterium tuberculosis. nih.gov Varying the substituents on the piperazine ring led to significant changes in inhibitory activity, demonstrating the importance of this part of the molecule for target engagement. While a detailed SAR study specifically for the 2-isopropylpiperazine scaffold is not widely reported, the principles derived from other substituted piperazines are directly applicable.
Research into Neuropsychopharmacological Agents
Piperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system. nih.gov They are found in numerous antipsychotic, antidepressant, and anxiolytic agents. The ability of the piperazine ring to interact with various neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, makes it a privileged scaffold in neuropsychopharmacology. sigmaaldrich.com The incorporation of a 2-isopropyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to improved brain penetration and receptor subtype selectivity. For instance, research on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has shown that modifications on the piperazine ring can lead to potent analgesic activity. nih.gov
Anti-Prion Research and Modulation of Protein-Protein Interactions
Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrP). researchgate.netnih.gov The development of small molecules that can inhibit this misfolding process is a key therapeutic strategy. Research has shown that certain piperazine derivatives exhibit anti-prion activity. One study identified an isopropylpiperazine derivative as a promising compound in a library of arylamides with anti-prion properties. researchgate.net The mechanism of action of such compounds is often attributed to their ability to modulate protein-protein interactions, either by stabilizing the normal cellular form of the prion protein (PrPC) or by inhibiting the aggregation of the misfolded scrapie form (PrPSc). researchgate.net The 2,5-diketopiperazine scaffold, a related structure, is also known to modulate protein-protein interactions and has shown potential as an anti-prion agent. nih.gov
Studies on Heat Shock Factor 1 (HSF1) Pathway Inhibitors
Heat Shock Factor 1 (HSF1) is a transcription factor that plays a crucial role in the cellular stress response and is a promising target in cancer therapy. nih.govnih.gov In a lead optimization study for HSF1 pathway inhibitors, an N-isopropylpiperazine analogue was synthesized to improve metabolic stability. This compound, CCT361814 (NXP800), demonstrated favorable metabolic stability across different species while maintaining activity. nih.gov This highlights the strategic use of the isopropylpiperazine moiety to address pharmacokinetic challenges in drug development.
| Compound | Species | RLM CLint (μL/min/mg) | HLM CLint (μL/min/mg) | Reference |
| N-isopropylpiperazine analogue (16) | Rat | 7.0 | 43 | nih.gov |
This table shows the in vitro metabolic stability of an N-isopropylpiperazine analogue in rat (RLM) and human (HLM) liver microsomes, indicating its improved metabolic profile.
Investigation of Anti-inflammatory and Antioxidant Activities
While numerous studies have demonstrated the anti-inflammatory and antioxidant properties of various piperazine-containing compounds, specific research focusing on this compound in this context is limited in the available scientific literature. nih.govnih.govmdpi.com In principle, the piperazine scaffold can be derivatized with moieties known to possess antioxidant or anti-inflammatory effects. For example, a study on pyrazine (B50134) benzimidazole-piperazine conjugates showed that compounds with an isopropyl piperazine side chain exhibited appreciable antioxidant activity in a DPPH radical scavenging assay. researchgate.net This suggests that the 2-isopropylpiperazine core could serve as a valuable scaffold for the development of novel anti-inflammatory and antioxidant agents, though further specific research is required to validate this potential.
Material Science Applications
The rigid and functionalizable nature of the 2-isopropylpiperazine moiety makes it an attractive candidate for incorporation into advanced materials. Its diamine structure allows it to act as a monomer in polymerization reactions, while the nitrogen atoms can serve as coordination sites for metal catalysts or as hydrogen bond donors/acceptors to modulate intermolecular interactions.
While direct research on the use of this compound in large-scale polymer production is not extensively documented, the broader class of piperazine derivatives has been successfully incorporated into various polymeric structures. These polymers often exhibit unique thermal and mechanical properties. For instance, polyamides containing diketopiperazine units in their backbone have demonstrated high thermal stability researchgate.net. The inclusion of the bulky isopropyl group in 2-isopropylpiperazine could potentially enhance the rigidity and thermal resistance of such polymers.
In the realm of catalysis, piperazine derivatives are instrumental. Palladium-catalyzed reactions, for example, have been developed for the stereoselective synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors nih.gov. One such synthesis produced 2-isopropylpiperazine through a palladium-catalyzed carboamination reaction nih.govumich.edu. This highlights the compound's role in sophisticated catalytic processes for creating molecules with specific stereochemistry. The general utility of piperazine derivatives in catalysis is further supported by studies on metal-based ionic liquids, which have been shown to be effective catalysts for the synthesis of various piperazine derivatives core.ac.uk.
Table 1: Examples of Catalytic Systems Involving Piperazine Derivatives
| Catalyst System | Reactants | Product | Application | Reference |
| Palladium(II) acetate (B1210297) / Tri(2-furyl)phosphine | Substituted ethylenediamine derivatives and aryl/alkenyl halides | Substituted piperazines (including 2-isopropylpiperazine) | Stereoselective synthesis of heterocycles | nih.govumich.edu |
| Metal-based Ionic Liquids (e.g., Pd, Cu, Ru) | Piperazine precursors | Functionalized piperazines | Green synthesis of bioactive compounds | core.ac.uk |
This table presents examples of catalytic systems where piperazine derivatives, including 2-isopropylpiperazine, are synthesized or utilized, showcasing their role as versatile scaffolds in catalysis.
The ability of the piperazine ring to participate in hydrogen bonding and other non-covalent interactions is crucial for designing materials with specific properties. While direct studies on this compound for this purpose are nascent, research on related structures provides valuable insights. For example, molecular modeling studies have been employed to understand the structure-activity relationships of compounds containing a diamine core, which can inform the design of materials with tailored molecular recognition capabilities core.ac.uknih.govacs.org. The introduction of the isopropyl group on the piperazine ring can influence the steric and electronic environment, thereby modulating how the molecule interacts with its surroundings. This can be leveraged in the design of supramolecular assemblies and smart materials.
Environmental Chemical Research
The functional groups within this compound present opportunities for its application in environmental remediation technologies, particularly in the treatment of wastewater.
Derivatives of piperazine have shown significant promise in the removal of heavy metals from industrial wastewater. Specifically, piperazine carbodithioates have been investigated as effective chelating agents for lead nih.govgoogle.com. These compounds form stable complexes with heavy metal ions, facilitating their precipitation and removal from aqueous solutions. A Japanese patent describes a method for producing a piperazine-based heavy metal treating agent, highlighting its utility in this environmental application google.com. While this research did not specifically use the 2-isopropyl derivative, the fundamental chemistry of the piperazine dithiocarbamate (B8719985) moiety is the key to its efficacy. The presence of the isopropyl group in 2-isopropylpiperazine could potentially influence the solubility and stability of the resulting metal complexes.
Furthermore, studies on the biodegradation of piperazine-containing compounds in wastewater treatment plants indicate that the piperazine ring can be metabolized by microorganisms. This suggests that materials derived from 2-isopropylpiperazine may have a degree of biodegradability, an important consideration for environmentally benign materials.
Table 2: Efficacy of Substituted Piperazine Dithiocarbamates in Lead Mobilization
| Chelating Agent | Effect on Urinary Lead Excretion | Effect on Hepatic Lead Levels | Effect on Renal Lead Levels | Reference |
| Piperazine hexahydrate dithiocarbamate (PHD) | - | Lowered | - | nih.gov |
| N-methyl piperazine dithiocarbamate (MPD) | Enhanced | Lowered | - | nih.gov |
| N-3-chloro-phenyl piperazine dithiocarbamate (CPD) | Enhanced | - | Effective | nih.gov |
| N-benzyl piperazine dithiocarbamate (BPD) | - | - | Effective | nih.gov |
This table summarizes the findings of a study on the use of various piperazine dithiocarbamates for the chelation and removal of lead in rats, demonstrating the potential of this class of compounds in heavy metal detoxification, a principle applicable to wastewater treatment.
Advanced Characterization and Theoretical Studies
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods are fundamental in determining the three-dimensional structure and dynamic behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of piperazine-containing molecules. The piperazine (B1678402) ring typically exists in a chair conformation. Due to the substitution, two distinct chair conformers are possible for 2-isopropylpiperazine (B1296634), with the isopropyl group in either an axial or an equatorial position. The equatorial conformation is generally favored to minimize steric hindrance.
In solution, these chair forms can interconvert in a process known as ring inversion. Temperature-dependent ¹H NMR spectroscopy is often employed to study this dynamic behavior. rsc.org At room temperature, if the ring inversion is rapid on the NMR timescale, the signals for the piperazine ring protons will appear averaged. As the temperature is lowered, the rate of interconversion decreases, and at a certain point (the coalescence temperature), the signals for the individual axial and equatorial protons of the distinct conformers can be resolved. rsc.orgnih.gov This allows for the calculation of the activation energy barrier (ΔG‡) for the ring inversion process, which typically falls in the range of 56 to 80 kJ/mol for substituted piperazines. rsc.org
For 2-Isopropylpiperazine dihydrochloride (B599025), protonation of the nitrogen atoms significantly influences the electron density and conformational stability. The ¹H NMR spectrum would provide key information. The methine proton of the isopropyl group would appear as a multiplet, coupled to the adjacent methyl and piperazine ring protons. The piperazine ring protons would exhibit complex splitting patterns in the 2.5-4.0 ppm region, with their exact chemical shifts being sensitive to their axial or equatorial position and the protonation state of the nitrogens.
Table 1: Representative ¹H-NMR Chemical Shifts for a Substituted Piperazine Ring
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Isopropyl-CH | ~3.0 - 3.5 | Multiplet | Shift influenced by adjacent nitrogen. |
| Isopropyl-CH₃ | ~1.0 - 1.3 | Doublet | Typical range for methyl groups split by one proton. |
| Piperazine-H (axial) | ~2.5 - 3.2 | Multiplet | Generally shielded (upfield) compared to equatorial protons. |
| Piperazine-H (equatorial) | ~3.0 - 3.8 | Multiplet | Generally deshielded (downfield) compared to axial protons. |
| N-H | Variable (5.0 - 9.0) | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides unambiguous information about the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.
For a compound like 2-Isopropylpiperazine dihydrochloride, a single-crystal X-ray diffraction study would definitively establish its solid-state conformation. It would confirm the adoption of the chair conformation by the piperazine ring, which is a characteristic feature of such systems. nih.gov The analysis would also determine the precise orientation of the isopropyl substituent, confirming whether it occupies an axial or equatorial position. Studies on related 2-substituted piperazines have shown that the substituent often prefers the axial conformation, a preference that can be stabilized by intramolecular interactions. nih.gov
Table 2: Hypothetical Crystallographic Data for a Piperazine Dihydrochloride Salt
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 14.9 |
| β (°) | 97.5 |
| Volume (ų) | 1325 |
| Z (molecules/unit cell) | 4 |
Note: This data is representative of a substituted piperazine salt and is for illustrative purposes. nih.gov
While a co-crystal structure of this compound with a specific receptor is not available, analysis of related piperazine-containing ligands provides significant insight. The piperazine moiety is a common scaffold in drug design, valued for its ability to engage in crucial interactions with biological targets. rsc.org
In co-crystal structures of piperazine derivatives bound to receptors, the protonated nitrogen atom of the piperazine ring frequently acts as a hydrogen bond donor, forming a key salt bridge with acidic residues like aspartate or glutamate (B1630785) in the receptor's binding pocket. nih.gov The carbon atoms of the piperazine ring can participate in favorable hydrophobic or van der Waals interactions with nonpolar residues. The specific substituent on the piperazine ring, such as the isopropyl group, occupies a sub-pocket of the binding site, and its size, shape, and lipophilicity are critical for determining binding affinity and selectivity. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are invaluable for predicting and rationalizing the behavior of molecules, offering insights that complement experimental data.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.govnih.gov
For this compound, docking studies would involve placing the molecule into the active site of a target protein. The simulation would explore various possible conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com Such studies can predict key interactions: the protonated piperazine nitrogens can form hydrogen bonds or ionic interactions, while the isopropyl group can fit into a hydrophobic pocket. nih.gov These simulations help rationalize structure-activity relationships and guide the design of new, more potent ligands. nih.gov
Table 3: Illustrative Molecular Docking Results for a Piperazine-based Ligand
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Example Kinase | -9.2 | ASP-184 | Hydrogen Bond / Ionic |
| LEU-75 | Hydrophobic | ||
| VAL-83 | Hydrophobic | ||
| PHE-182 | π-π Stacking (if aromatic) |
Note: This table illustrates typical data obtained from a molecular docking study of a piperazine-containing inhibitor. mdpi.commdpi.com
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction
Quantum chemical calculations have emerged as powerful tools in understanding the intricate details of molecular behavior, offering insights that are often challenging to obtain through experimental means alone. bohrium.commdpi.comyoutube.com For this compound, methods like Density Functional Theory (DFT) can be employed to predict its electronic structure and reactivity. nih.gov DFT calculations allow for the determination of various molecular properties that are crucial for understanding how the molecule interacts with its biological targets. nih.gov
One of the key aspects of such calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution across the molecule. The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site. For this compound, the protonated nitrogen atoms in the piperazine ring are expected to be significant electrophilic sites.
To illustrate the type of data generated from such studies, the following table presents hypothetical quantum chemical parameters for this compound, based on typical values observed for similar piperazine derivatives.
| Parameter | Value | Significance |
|---|---|---|
| $E_{HOMO}$ | -8.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| $E_{LUMO}$ | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Electronegativity (χ) | 4.85 eV | Measures the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | 3.65 eV | Measures the resistance to a change in electron distribution or charge transfer. |
| Global Electrophilicity Index (ω) | 3.23 eV | Quantifies the global electrophilic nature of the molecule. |
These theoretical calculations provide a robust framework for predicting the metabolic fate of this compound, identifying potential sites of reaction, and offering mechanistic insights into its mode of action at a molecular level.
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govsigmaaldrich.com Computational, or in silico, SAR approaches have become indispensable for rapidly screening virtual libraries of compounds and prioritizing synthetic efforts. nih.govwindows.netnih.gov These methods are broadly categorized into ligand-based and structure-based approaches.
For this compound, a ligand-based approach such as Quantitative Structure-Activity Relationship (QSAR) could be employed. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.com This involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. These descriptors quantify various aspects of the molecular structure.
The development of a QSAR model for analogues of this compound would involve synthesizing a series of related compounds with systematic variations in their structure. For instance, the size and nature of the substituent at the 2-position of the piperazine ring could be altered, or substitutions could be made on the second nitrogen atom. The biological activity of these compounds would be experimentally determined, and then a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model. scispace.com
A hypothetical SAR study on a series of 2-substituted piperazine derivatives might reveal key structural features that govern their activity. The following interactive table illustrates a hypothetical SAR analysis for a series of such compounds, highlighting the impact of different substituents on a hypothetical biological activity.
| Compound | Substituent (R) | LogP (Calculated) | Topological Polar Surface Area (Ų) | Hypothetical Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 1 (Parent) | -H | -1.5 | 32.3 | 15.2 |
| 2 (Methyl) | -CH₃ | -1.1 | 32.3 | 8.5 |
| 3 (Ethyl) | -CH₂CH₃ | -0.7 | 32.3 | 5.1 |
| 4 (Isopropyl) | -CH(CH₃)₂ | -0.3 | 32.3 | 2.8 |
| 5 (tert-Butyl) | -C(CH₃)₃ | 0.1 | 32.3 | 9.7 |
| 6 (Phenyl) | -C₆H₅ | 0.9 | 32.3 | 12.4 |
The data in this hypothetical table suggests that for this particular biological target, increasing the steric bulk of the alkyl substituent at the 2-position from hydrogen to isopropyl enhances the biological activity. However, a further increase in bulk to a tert-butyl group leads to a decrease in activity, possibly due to steric hindrance at the binding site. Such insights are invaluable for guiding the design of more potent and selective analogues. nih.gov
Future Perspectives in 2 Isopropylpiperazine Dihydrochloride Research
Emerging Synthetic Methodologies and Process Innovations
The synthesis of C2-substituted piperazines, such as the 2-isopropyl variant, is moving beyond classical methods towards more efficient and versatile strategies. A significant area of innovation is the direct C-H functionalization of the piperazine (B1678402) ring, which allows for the introduction of substituents without the need for pre-functionalized starting materials. mdpi.comdoaj.orgresearchgate.net
Photoredox catalysis, in particular, has emerged as a powerful and green alternative. mdpi.comresearchgate.net This method uses visible light to drive chemical reactions, often under mild conditions. researchgate.netorganic-chemistry.org Researchers have successfully employed iridium-based photocatalysts for the C-H arylation and vinylation of piperazines. mdpi.comresearchgate.net For instance, the photoredox-catalyzed C-H arylation of piperazines was effectively achieved using catalysts like Ir(ppy)₃. mdpi.com Another innovative approach, the CarboxyLic Amine Protocol (CLAP), utilizes an iridium-based photoredox catalyst or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN) for the decarboxylative cyclization to create C2-substituted piperazines. mdpi.comorganic-chemistry.org
Palladium-catalyzed reactions also represent a significant process innovation. A novel method for the modular synthesis of highly substituted piperazines involves a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component, offering high yields and excellent control over the final structure. acs.org Furthermore, palladium catalysis under aerobic conditions provides an eco-friendly and cost-effective route to arylpiperazines. organic-chemistry.org These methodologies could be adapted for the large-scale and efficient production of 2-isopropylpiperazine (B1296634) dihydrochloride (B599025) and its derivatives.
| Methodology | Catalyst/Reagent Type | Key Advantages | Potential for 2-Isopropylpiperazine Synthesis |
| Photoredox C-H Functionalization | Iridium (e.g., Ir(ppy)₃) or Organic Dyes (e.g., 4CzIPN) | Mild reaction conditions, uses visible light, green alternative. mdpi.comresearchgate.net | Direct introduction of the isopropyl group or further functionalization of the piperazine core. |
| Palladium-Catalyzed Cyclization | Palladium complexes (e.g., with DPEphos ligand) | High yields, high regio- and stereochemical control, modular. acs.org | Efficient construction of the core piperazine ring with the isopropyl substituent. |
| SnAP Reagents | Tin-based reagents with Copper catalyst | Expanded substrate scope, including heterocyclic aldehydes. mdpi.com | Offers alternative pathways for creating complex piperazine structures. |
| Direct C-H Lithiation | N-Boc protecting groups and lithiating agents | Highly diastereoselective, allows for precise substitution. mdpi.com | Controlled synthesis of specific stereoisomers of 2-isopropylpiperazine derivatives. |
Expansion of Applications in Chemical Biology and Advanced Drug Discovery
The piperazine ring is a key component in a wide array of biologically active compounds, demonstrating therapeutic potential as anticancer, antidepressant, antiviral, and antihistamine agents. rsc.orgtandfonline.com The introduction of a substituent at the C2 position, such as an isopropyl group, can significantly influence the molecule's three-dimensional geometry and its pharmacological and pharmacokinetic profiles. nsf.gov This makes 2-Isopropylpiperazine dihydrochloride a highly attractive starting point for creating novel chemical entities for drug discovery.
The future will likely see the incorporation of the 2-isopropylpiperazine moiety into screening libraries to explore its potential against a wider range of biological targets. The additional nitrogen atom in the piperazine ring serves as a hydrogen bond donor/acceptor, which can enhance water solubility, bioavailability, and interactions with target receptors. nsf.gov Research efforts are expected to focus on designing and synthesizing derivatives of 2-isopropylpiperazine for various therapeutic areas. For example, piperazine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) in cancer research, suggesting a potential avenue for new anticancer agents based on this scaffold. researchgate.net
| Therapeutic Area | Role of Piperazine Scaffold | Potential Application for 2-Isopropylpiperazine Derivatives |
| Oncology | Core of blockbuster drugs like Imatinib; EGFR inhibitors. mdpi.comdoaj.orgresearchgate.net | Development of novel, selective anticancer agents with improved properties. |
| Central Nervous System | Antidepressants (e.g., Amoxapine), Antipsychotics (e.g., Bifeprunox). rsc.org | Design of new agents for neurological and psychiatric disorders with tailored receptor binding. |
| Infectious Diseases | Antivirals, Antifungals (e.g., Itraconazole), Antibiotics (e.g., Ciprofloxacin). rsc.orgtandfonline.com | Creation of new antimicrobial compounds to combat drug resistance. |
| Inflammation & Allergy | Antihistamines (e.g., Cyclizine). rsc.org | Exploration for new anti-inflammatory and antiallergic drugs. |
Integration of Advanced Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern drug discovery, and its integration into the research of 2-isopropylpiperazine derivatives is a key future direction. Techniques like molecular docking and molecular dynamics (MD) simulations can provide profound insights into how these molecules interact with their biological targets at an atomic level. rsc.orgnih.gov
For instance, computational studies on piperazine-based compounds have been used to understand their binding modes to sigma receptors, which are implicated in various neurological conditions. rsc.orgnih.govnih.gov By creating a 3D model of the target protein, researchers can virtually screen libraries of compounds containing the 2-isopropylpiperazine scaffold to predict their binding affinity and orientation within the active site. nih.gov These predictions help prioritize which compounds to synthesize and test, saving significant time and resources. MD simulations can further reveal the dynamic nature of the ligand-receptor interaction and identify crucial amino acid residues involved in binding. rsc.orgnih.gov
Beyond ligand-target interactions, machine learning and predictive modeling are emerging as powerful tools for estimating the physicochemical properties of chemical compounds. As demonstrated in studies predicting CO2 solubility in piperazine solutions, robust algorithms like CatBoost and LightGBM can accurately model complex relationships based on large datasets. nih.gov Similar models could be developed to predict properties of 2-isopropylpiperazine derivatives, such as solubility, permeability, and metabolic stability, thereby accelerating the drug development process.
| Computational Tool | Application in Piperazine Research | Future Implication for 2-Isopropylpiperazine |
| Molecular Docking | Predicting binding modes and affinity of piperazine ligands to targets like sigma receptors and EGFR. researchgate.netnih.govnih.gov | Rational design of potent and selective inhibitors; virtual screening of derivative libraries. |
| Molecular Dynamics (MD) Simulations | Revealing the stability and dynamics of ligand-receptor complexes; identifying key interactions. rsc.orgnih.gov | Understanding the structural basis of activity and guiding lead optimization. |
| Machine Learning Algorithms | Predicting physicochemical properties (e.g., CO2 solubility) and biological activities. nih.gov | Early-stage prediction of ADME (absorption, distribution, metabolism, excretion) properties to improve drug-likeness. |
| pKa Prediction | Evaluating the protonation state of piperazine derivatives at physiological pH to understand receptor binding. nih.govnih.gov | Optimizing the ionization state of new compounds to enhance biological activity and pharmacokinetic profiles. |
Alignment with Green Chemistry Principles for Sustainable Synthesis
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. acs.org Future research on the synthesis of this compound and its derivatives will undoubtedly be guided by these principles to ensure sustainability. youtube.com
Several of the emerging synthetic methodologies discussed are inherently greener than traditional approaches. Photoredox catalysis, which uses light as an energy source, can often be performed at room temperature and pressure, increasing energy efficiency (Principle 6). mdpi.comyoutube.com The development of organic photocatalysts further improves sustainability by using renewable materials and avoiding potentially toxic and costly transition metals (Principle 4 & 7). mdpi.com
A core tenet of green chemistry is maximizing atom economy (Principle 2), which aims to incorporate the maximum amount of starting materials into the final product. acs.orgyoutube.com Catalytic reactions are central to this goal, as catalysts are used in small amounts and can facilitate many reaction cycles, which is preferable to stoichiometric reagents that are used in excess and generate more waste (Principle 9). acs.orgyoutube.com The use of palladium and ruthenium catalysts in piperazine synthesis exemplifies this principle. organic-chemistry.org
Furthermore, there is a strong emphasis on using safer solvents and reducing the use of auxiliary substances (Principle 5). youtube.comskpharmteco.com Research into running reactions in greener solvents or even under solvent-free conditions, such as using piperazine itself as the solvent in certain amination reactions, points towards more sustainable manufacturing processes. organic-chemistry.orgskpharmteco.com Avoiding unnecessary derivatization, such as the use of protecting groups, is another key principle that simplifies synthesis and reduces waste (Principle 8). acs.org The direct C-H functionalization methods are a prime example of this principle in action.
| Green Chemistry Principle | Relevance to 2-Isopropylpiperazine Synthesis | Example Innovation |
| 1. Prevent Waste | Designing synthetic routes that produce minimal byproducts. acs.orgyoutube.com | C-H functionalization avoids the waste associated with pre-functionalizing starting materials. |
| 2. Maximize Atom Economy | Ensuring a high percentage of atoms from reactants are in the final product. acs.orgyoutube.com | Catalytic cyclization reactions that efficiently construct the piperazine ring. acs.org |
| 5. Safer Solvents & Auxiliaries | Reducing or replacing hazardous solvents like DMF or CH₂Cl₂. skpharmteco.com | Exploring greener solvent alternatives or solvent-free reaction conditions. organic-chemistry.orgskpharmteco.com |
| 6. Increase Energy Efficiency | Conducting reactions at ambient temperature and pressure. youtube.com | Visible-light-promoted photoredox catalysis. organic-chemistry.org |
| 9. Use Catalysts | Employing selective catalysts instead of stoichiometric reagents. acs.orgyoutube.com | Use of Iridium, Palladium, or organic photocatalysts to drive reactions. mdpi.comorganic-chemistry.org |
Q & A
Basic: What are the recommended safety protocols for handling 2-Isopropylpiperazine dihydrochloride in laboratory settings?
Answer:
When handling this compound, adhere to the following safety measures:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust .
- Spill Management: Clean spills immediately using a vacuum or damp cloth, and dispose of waste in sealed containers. Avoid releasing the compound into drains .
- Electrostatic Precautions: Ground equipment to prevent static discharge, as the compound may form combustible dust .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization strategies include:
- Reagent Selection: Use high-purity starting materials and catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions .
- Reaction Conditions: Control temperature and pH during salt formation (e.g., HCl addition) to ensure stoichiometric conversion to the dihydrochloride form .
- Purification Techniques: Employ recrystallization from ethanol/water mixtures or column chromatography to isolate the product .
- Analytical Validation: Confirm purity via HPLC or NMR and quantify residual solvents using GC-MS .
Basic: What are the key considerations for storing this compound to ensure stability?
Answer:
- Storage Environment: Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hygroscopic degradation .
- Temperature: Store at room temperature (20–25°C) away from heat sources to avoid decomposition .
- Incompatibilities: Separate from oxidizing agents (e.g., peroxides) and strong bases to prevent hazardous reactions .
- Shelf-Life Monitoring: Regularly assess chemical stability via FTIR or TGA to detect changes in crystallinity or hydration .
Advanced: What analytical techniques are recommended for characterizing polymorphic forms of this compound?
Answer:
- X-Ray Powder Diffraction (XRPD): Identify polymorphs by comparing diffraction patterns with known forms (e.g., Form I vs. Form II) .
- Infrared Spectroscopy (IR): Detect hydrogen-bonding differences via NH stretching vibrations (e.g., split peaks at 2186 cm⁻¹ and 2560 cm⁻¹ in Form II) .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to observe endothermic events related to dehydration or HCl release .
- Moisture Absorption Studies: Evaluate hygroscopicity at varying relative humidities (RH) to determine stability under environmental stress .
Basic: How should researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?
Answer:
- Precautionary Measures: Assume high toxicity due to structural analogs (e.g., piperazine derivatives) and implement containment protocols to prevent environmental release .
- Read-Across Analysis: Estimate ecotoxicity using QSAR models or data from structurally similar compounds (e.g., octenidine dihydrochloride, which shows low mobility in soil) .
- Degradation Studies: Investigate hydrolysis products (e.g., CO, HCl) under controlled conditions to assess persistence .
- Regulatory Compliance: Follow disposal guidelines in Section 13 of SDS, including incineration with scrubbers for HCl neutralization .
Advanced: What methodologies are suitable for studying the reactivity of this compound under varying pH conditions?
Answer:
- pH-Dependent Stability Tests: Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS to identify hydrolysis pathways .
- Kinetic Analysis: Calculate rate constants for decomposition reactions (e.g., dehydrochlorination) using Arrhenius plots .
- Solid-State Characterization: Assess crystallinity changes post-pH exposure using PXRD to correlate stability with lattice structure .
- Reactivity Screening: Test compatibility with common excipients (e.g., HPMC) in formulation studies to predict incompatibilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
